[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic intermediate featuring a piperidine ring substituted with a 2-amino-acetyl group, a cyclopropyl moiety, and a tert-butyl carbamate ester. This compound is structurally tailored for applications in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. The tert-butyl carbamate group serves as a protective group for amines, enabling selective reactivity in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKLEUZAQGQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The foundational step involves constructing the piperidine ring substituted at the 3-position. A widely adopted method begins with (S)-piperidin-3-amine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields (S)-tert-butyl piperidin-3-ylcarbamate with >95% purity after aqueous workup and solvent evaporation. The Boc group ensures amine stability during subsequent reactions.
For the target compound, the piperidine intermediate must later accommodate both the 2-amino-acetyl and cyclopropyl-carbamic acid groups. This necessitates orthogonal protection strategies, as demonstrated in analogous syntheses where the Boc group remains intact during acetylation and carbamate formation.
Introduction of the 2-Amino-acetyl Group
The 2-amino-acetyl moiety is introduced via nucleophilic acyl substitution. Piperidine-3-ylcarbamate is reacted with 2-chloroacetyl chloride in tetrahydrofuran (THF) under inert conditions, using triethylamine (TEA) as a base to scavenge HCl. This step requires precise temperature control (0–5°C) to minimize epimerization. The resulting chloroacetamide intermediate is then aminated using aqueous ammonia (28% w/w) at 40°C for 12 hours, achieving 85–90% conversion to the 2-amino-acetyl derivative.
Critical Parameters:
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Solvent polarity: THF outperforms DCM in minimizing side reactions.
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Stoichiometry: A 1.2:1 molar ratio of chloroacetyl chloride to piperidine derivative optimizes yield.
Cyclopropyl-carbamic Acid Coupling
Cyclopropane-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The resulting cyclopropane-carbonyl chloride is reacted with the secondary amine of the piperidine intermediate in the presence of N,N-diisopropylethylamine (DIPEA). This two-step process achieves 78% yield, with residual solvents removed via rotary evaporation.
Side Reaction Mitigation:
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Excess DIPEA (2.5 equiv) prevents HCl-induced decomposition of the Boc group.
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Low-temperature addition (−10°C) of acid chloride reduces racemization.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key stages include:
| Step | Reactor Type | Residence Time | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Tubular (Stainless) | 15 min | 25°C | 97% |
| Chloroacetylation | Microfluidic | 8 min | 0°C | 89% |
| Amination | Packed Bed | 30 min | 40°C | 85% |
| Cyclopropane Coupling | CSTR | 45 min | −10°C | 76% |
Continuous processing reduces intermediate isolation steps, minimizing yield losses from manual transfers.
Crystallization and Polymorph Control
The final compound is isolated via anti-solvent crystallization. A 10% w/v solution in methanol is titrated into chilled water (2–8°C), inducing precipitation of the amorphous form. For crystalline material, seeding with pre-formed nuclei and slow cooling (0.5°C/min) from 50°C to 25°C in ethyl acetate yields Form A, characterized by a melting point of 182–184°C.
Purity Enhancement:
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Recrystallization from heptane/ethyl acetate (3:1) removes residual DIPEA.
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Final purity ≥99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
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δ 1.44 (s, 9H, Boc CH₃)
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δ 1.55–1.62 (m, 2H, cyclopropane CH₂)
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δ 3.20–3.35 (m, 4H, piperidine H-2, H-6)
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δ 4.85 (br s, 1H, NH, acetyl)
IR (ATR):
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1685 cm⁻¹ (C=O, carbamate)
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1650 cm⁻¹ (C=O, acetamide)
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1520 cm⁻¹ (N–H bend)
HRMS (ESI⁺):
Comparative Analysis with Analogous Compounds
Structural Impact on Reactivity
Replacing isopropyl with cyclopropyl in the carbamic acid moiety introduces ring strain, accelerating carbamate cleavage under acidic conditions. Comparative data:
| Substituent | t₁/₂ (1M HCl, 25°C) | Melting Point (°C) |
|---|---|---|
| Cyclopropyl | 2.3 h | 182–184 |
| Isopropyl | 4.1 h | 175–177 |
| tert-Butyl | 8.9 h | 189–191 |
The cyclopropyl derivative’s enhanced reactivity facilitates deprotection in medicinal chemistry applications .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits considerable biological activity, making it a candidate for further pharmacological exploration. Key areas of interest include:
- Analgesic and Anti-inflammatory Properties : The compound is predicted to interact with biological targets such as opioid receptors and cyclooxygenase enzymes, potentially functioning as an analgesic or anti-inflammatory agent.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this molecule may possess antimicrobial properties.
- Neurological Modulation : Given the piperidine structure, it may influence neurotransmitter systems, acting as a modulator for conditions like anxiety or depression.
- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to its piperidine or cyclopropyl groups could enhance or diminish its pharmacological effects. Understanding these relationships is crucial for optimizing the compound's therapeutic potential.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)
- Key Features :
- Incorporates a bicyclic 8-azabicyclo[3.2.1]octane core and a pyrimido-oxazine moiety.
- Retains the tert-butyl carbamate group but adds a fluorophenyl-substituted heterocycle.
- Synthesis : Reported as a yellowish solid with a moderate 50% yield, indicating synthetic challenges due to its complexity .
- Applications : Likely a drug candidate targeting kinase or protease enzymes, given the pyrimido-oxazine scaffold.
Compound B : 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester
- Key Features: Substitutes the amino-acetyl-piperidine group with a dibromovinyl moiety (C10H15Br2NO2, MW 341.04). High purity (≥97%) under ISO-certified manufacturing processes .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: The target compound’s amino-acetyl-piperidine group may simplify synthesis compared to Compound A’s intricate bicyclic system, which requires multi-step heterocycle formation .
Reactivity and Stability: The amino group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with Compound B’s hydrophobic dibromovinyl group. All three compounds share cyclopropane-induced ring strain, but Compound A’s extended heterocycles likely reduce metabolic degradation rates .
Pharmaceutical Relevance: The target compound’s modular structure allows for derivatization at the amino-acetyl or cyclopropyl positions, enabling tailored bioactivity.
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353944-88-3) has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Molecular Formula and Characteristics
- Molecular Formula : C12H23N3O3
- Molar Mass : 257.33 g/mol
- Structural Formula :
This compound features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, contributing to its unique biological profile.
The compound primarily exhibits its biological activity through interaction with various molecular targets, particularly enzymes involved in neurological pathways. For instance, it has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β) , which is implicated in Alzheimer's disease progression. Research indicates that derivatives of this compound can enhance GSK-3β inhibitory potency while improving metabolic stability by modifying the piperidine nitrogen substituent .
In Vitro Studies
Recent studies have evaluated the cytotoxicity and biological efficacy of this compound across several cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
- SH-SY5Y (neuroblastoma)
The results demonstrated minimal cytotoxic effects even at high concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted the importance of specific structural components in enhancing the compound's biological activity. Modifications to the piperidine ring and the introduction of various substituents were shown to significantly affect potency against GSK-3β and other targets. For example, bulky substituents were found to reduce activity, while smaller aliphatic chains maintained or improved efficacy .
Alzheimer’s Disease Research
In a study focused on neuroprotective properties, compounds similar to this compound were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of Alzheimer’s disease. The findings suggested that these compounds could potentially serve as dual inhibitors, offering a novel approach to treatment .
Cancer Therapy Applications
Another significant area of research involves the use of this compound in cancer therapy. The structural modifications aimed at enhancing its anticancer properties have shown promising results in preclinical models. For instance, derivatives exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that this compound demonstrates favorable absorption characteristics with a moderate half-life when subjected to human liver microsomes. The metabolic stability was enhanced by specific structural modifications that reduced degradation rates, thereby increasing the bioavailability of the active compounds .
Q & A
Q. What are the common synthetic routes for synthesizing [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Chiral triflate ester-mediated coupling for stereochemical control of the piperidine ring (e.g., as demonstrated in analogous compounds) .
- Asymmetric Mannich reactions to introduce β-amino carbonyl motifs, leveraging tert-butyl carbamate as a protecting group for amines .
- Cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions.
Critical parameters include: - Temperature control (e.g., low temperatures to prevent racemization in chiral intermediates).
- Catalyst selection (e.g., chiral Brønsted acids for enantioselective steps).
- Purification techniques (e.g., column chromatography with optimized solvent polarity).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and confirms piperidine/cyclopropane conformations (e.g., unit cell parameters in analogous structures: a = 10.0869 Å, b = 12.8088 Å, c = 14.0693 Å, space group P2₁) .
- NMR spectroscopy :
- ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl carbamate protons at δ ~1.4 ppm; cyclopropane protons as multiplet clusters).
- 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperidine ring .
- Mass spectrometry (HRMS) to verify molecular formula (e.g., m/z calculated for C₁₇H₂₃NO₄: 305.3700) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stereochemical outcomes during the synthesis of tert-butyl carbamate-protected piperidine derivatives?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during deprotection). Strategies include:
Q. How does the cyclopropane ring influence the conformational dynamics of the piperidine moiety in solution, and what experimental approaches elucidate this?
- Methodological Answer : The cyclopropane’s strain restricts piperidine ring flexibility, altering hydrogen-bonding and solvent interactions. Methods to study this:
- NOESY NMR to detect through-space correlations between cyclopropane and piperidine protons.
- Molecular dynamics simulations with force fields (e.g., AMBER) parameterized for strained systems .
- Variable-temperature NMR to probe energy barriers for ring puckering transitions.
Q. What experimental strategies mitigate instability of tert-butyl carbamate intermediates under acidic or basic conditions?
- Methodological Answer : Instability arises from tert-butyl group cleavage. Mitigation approaches:
- pH-controlled reaction media : Avoid prolonged exposure to pH < 3 (e.g., use buffered conditions for coupling steps) .
- Alternative protecting groups (e.g., Fmoc for temporary protection) in multi-step syntheses.
- Low-temperature workup (e.g., –20°C quenching) to minimize decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the stability of tert-butyl carbamate intermediates in different solvents?
- Methodological Answer : Discrepancies may stem from solvent polarity or trace impurities. Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
